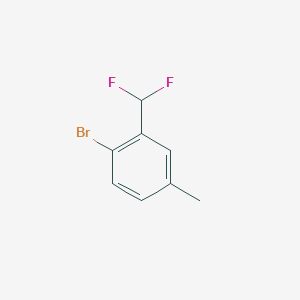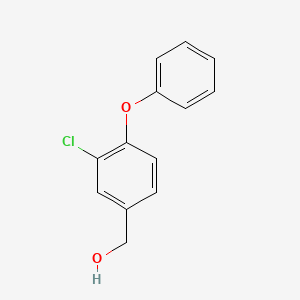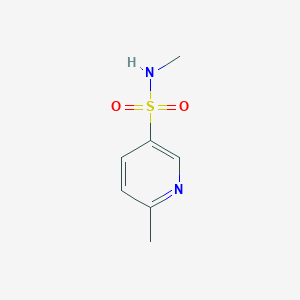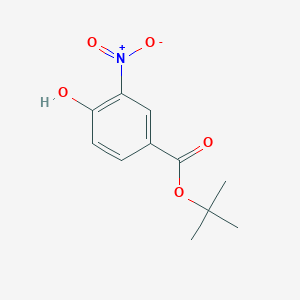
2-Bromo-5-methylbenzodifluoride, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methylbenzodifluoride, also known as 2-bromo-5-(trifluoromethyl) benzene or simply BMBF, is a chemical compound that belongs to the group of aromatic compounds. It has a molecular formula of C8H7BrF2 and a molecular weight of 221.04 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-methylbenzodifluoride consists of a benzene ring substituted with a bromo, a methyl, and a difluoride group . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
2-Bromo-5-methylbenzodifluoride is a colorless to yellow liquid or semi-solid or solid at room temperature .Scientific Research Applications
2-Bromo-5-methylbenzodifluoride, 95% is widely used in scientific research as a reagent for the synthesis of a variety of compounds. It has been used in the synthesis of a range of organic acids, amines, and alcohols, as well as in the synthesis of pharmaceuticals and agrochemicals. It has also been used in the synthesis of a variety of peptides, peptidomimetics, and other compounds. In addition, 2-Bromo-5-methylbenzodifluoride, 95% has been used in the synthesis of a variety of oligonucleotides and other DNA-based compounds.
Mechanism of Action
2-Bromo-5-methylbenzodifluoride, 95% is a brominated benzodifluoride compound that is used as a reagent in a variety of reactions. The bromine atom in the molecule is highly reactive and can be used to facilitate nucleophilic substitution, halogenation, and condensation reactions. In these reactions, the bromine atom acts as a nucleophile, attacking the substrate and forming a covalent bond. The bromine atom can also act as an electrophile, accepting electrons from the substrate and forming a covalent bond.
Biochemical and Physiological Effects
2-Bromo-5-methylbenzodifluoride, 95% is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it is not known to cause any adverse effects when used in laboratory experiments.
Advantages and Limitations for Lab Experiments
2-Bromo-5-methylbenzodifluoride, 95% is a versatile reagent that can be used in a variety of reactions. It is easy to handle and can be stored at room temperature. It is also relatively inexpensive and can be purchased in bulk. The main limitation of 2-Bromo-5-methylbenzodifluoride, 95% is that it is a highly reactive compound and can be difficult to handle if not used with proper safety precautions.
Future Directions
There are a number of potential future directions for the use of 2-Bromo-5-methylbenzodifluoride, 95%. For example, it could be used in the synthesis of novel pharmaceuticals and agrochemicals. It could also be used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of oligonucleotides and other DNA-based compounds. Additionally, it could be used as a reagent in the synthesis of a variety of organic acids, amines, and alcohols. Finally, it could be used in the development of new catalysts and reagents for a variety of reactions.
Synthesis Methods
2-Bromo-5-methylbenzodifluoride, 95% can be synthesized from the reaction of 5-methylbenzodifluoride and bromine in a solvent such as dichloromethane. The reaction is typically carried out at room temperature and requires the use of a catalyst, such as sodium bromide. The reaction proceeds in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction can be monitored using thin-layer chromatography (TLC) and the purity of the product can be determined using nuclear magnetic resonance (NMR) spectroscopy.
Safety and Hazards
2-Bromo-5-methylbenzodifluoride is classified as a dangerous substance. It is highly flammable and can cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, and using personal protective equipment .
properties
IUPAC Name |
1-bromo-2-(difluoromethyl)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQFHHSXNJCIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6324904.png)


![(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole](/img/structure/B6324915.png)

![t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B6324923.png)
![2-(5-Bromo-2-methylphenyl)-[1,3]dioxolane](/img/structure/B6324936.png)